N-(2-(diethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
Triazine derivatives are a class of compounds that have been investigated for their biological activity . They exhibit a range of beneficial properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
The synthesis of triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . This can be done using conventional methods or microwave irradiation, which can yield the desired products in less time and with higher purity .Chemical Reactions Analysis
The chemical reactions involving triazine derivatives can vary widely depending on the specific compound and the conditions. For example, some triazine derivatives can be prepared from esters and amines under mild, neutral conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can vary depending on the specific compound. Some general properties of triazine derivatives include low vapour pressure, high chemical, thermal, and electrochemical stability, and significant viscosity .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research involves the synthesis of hybrid molecules containing structures related to the specified compound and investigating their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited moderate to good antimicrobial activity, with a few showing antiurease and antilipase activities, highlighting their potential in medicinal chemistry and drug design. This study suggests that modifications of the core structure could lead to compounds with significant biological activities (Başoğlu et al., 2013).
Chemical Reactivity and Synthetic Applications
Another study focused on the reactivity of related diethyl amino-triazine derivatives in reactions with nucleophiles, demonstrating the potential for selective formation of monoamides. This work paves the way for synthesizing novel imidazo-triazino and triazino-benzodiazepines, showcasing the compound's utility in creating diverse heterocyclic structures with potential pharmaceutical applications (Sadchikova & Mokrushin, 2014).
Novel Synthetic Pathways and Mechanistic Insights
Research detailing unexpected reactions of chloromethylpyrazolo-triazine carboxylates with thiourea provided insights into novel synthetic pathways, leading to formamides with confirmed structures via X-ray analysis. This study not only expands the chemical understanding of these compounds but also opens new avenues for synthesizing heterocyclic structures (Ledenyova et al., 2018).
Antimicrobial and Antitumor Potential
The synthesis of novel compounds bearing the diethylamino group and their testing for antimicrobial activity revealed some derivatives with excellent broad-spectrum antibacterial and antifungal properties. Such studies underscore the therapeutic potential of these compounds against various microbial strains, suggesting their relevance in developing new antimicrobial agents (Padalkar et al., 2014).
Material Science Applications
In material science, triazine-based structures have been employed to create benzimidazole-linked polymers with significant CO2 capture capabilities. This research highlights the compound's utility beyond biological applications, demonstrating its potential in addressing environmental challenges such as greenhouse gas reduction (Sekizkardes et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-3-22(4-2)11-10-19-16(25)15-17(26)24-13-12-23(18(24)21-20-15)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEICXCFUJXLUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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